molecular formula C13H19NO2 B5519998 4-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-3-en-2-one

4-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B5519998
M. Wt: 221.29 g/mol
InChI Key: RRZNARLKPYGZJK-UHFFFAOYSA-N
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Description

4-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 221.141578849 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The work on tautomerism of related spiro compounds highlights the importance of solvent in determining the structure and reactivity of such molecules. The study of 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one revealed the existence of tautomers in solution and determined the structure in the solid state as a 5-oxo tautomer, emphasizing the complex behavior of spiro compounds in different environments (Šimůnek et al., 2017).

  • The crystal structure analysis of various spiro compounds, including 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, has provided insights into their molecular configurations and conformations. This analysis helps in understanding the molecular basis of the reactivity and potential biological activity of these compounds (Wang et al., 2011).

Biological Activity Potential

  • Anticancer and antidiabetic potential : A novel series of spirothiazolidines analogs, including derivatives of 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one, demonstrated significant anticancer and antidiabetic activities, highlighting the therapeutic potential of spiro compounds in treating these conditions (Flefel et al., 2019).

  • Synthesis and antitumor activity : The development of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives has shown moderate to potent activity against various human cancer cell lines, suggesting the potential of spiro compounds in cancer therapy (Yang et al., 2019).

Mechanism of Action

Spirotetramat is active against piercing-sucking insects, such as aphids, mites, and white flies, by acting as an ACC inhibitor, interrupting lipid biosynthesis in the insects . It is a systemic insecticide that penetrates plant leaves when sprayed on. It is ambimobile, being transported both upwards and downwards through vascular bundles .

Safety and Hazards

Spirotetramat has moderate to low acute toxicity, is irritating to eyes and potentially sensitizing to skin. When tested on rats, it was not shown to be carcinogenic . In Denmark, it is listed as harmful to aquatic invertebrates, but not dangerous to bees .

Future Directions

Spirotetramat has a good efficacy and safety for crops, and its unique properties meet China’s pesticide requirements . Therefore, Spirotetramat has prominent applications and market prospects . Future research could focus on optimizing the synthesis process and reducing the synthetic cost .

Properties

IUPAC Name

4-pyrrolidin-1-yl-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c15-12-10-11(14-8-4-5-9-14)13(16-12)6-2-1-3-7-13/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZNARLKPYGZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.